molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057970 N-Phenyl-1-naphthylamine CAS No. 90-30-2

N-Phenyl-1-naphthylamine

Cat. No. B057970
CAS RN: 90-30-2
M. Wt: 219.28 g/mol
InChI Key: XQVWYOYUZDUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1-naphthylamine is a chemical compound with various applications in industrial processes. It has been studied for its chemical properties, synthesis methods, and molecular structure.

Synthesis Analysis

The synthesis of N-Phenyl-1-naphthylamine can be achieved through different methods. Copper-catalyzed borylative cyclization and metal/benzoyl peroxide-controlled chemoselective cycloisomerization are prominent methods. These processes allow for the efficient and regioselective synthesis of N-Phenyl-1-naphthylamine derivatives, highlighting their adaptability in chemical synthesis (Xiong et al., 2018), (Zhang et al., 2016).

Molecular Structure Analysis

The molecular structure of N-Phenyl-1-naphthylamine has been explored through Hartree-Fock and Density Functional Theory analyses. These studies provide insights into its lower-lying energy structure and compare structural parameters and energetics between different isomers, facilitating a better understanding of its chemical behavior and potential applications (Sengül et al., 2013).

Chemical Reactions and Properties

N-Phenyl-1-naphthylamine undergoes various chemical reactions, including electrochemical synthesis leading to poly(N-phenyl-1-naphthylamine) films. This showcases its potential in creating semiconducting materials and its behavior in electrochemical environments (Dong & Li, 1990).

Physical Properties Analysis

The physical properties of N-Phenyl-1-naphthylamine, such as its fluorescence quantum yield and emission, significantly change upon micelle formation, indicating its potential use as a fluorescent probe in analytical chemistry and biological research (Brito & Vaz, 1986).

Chemical Properties Analysis

N-Phenyl-1-naphthylamine exhibits properties that make it a suitable matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, aiding in the analysis and imaging of small molecules. Its strong ultraviolet absorption, low background interference, and salt tolerance capacity highlight its value in analytical applications (Liu et al., 2018).

Scientific Research Applications

  • Allelochemical Stress in Algae : NP-1-NA causes oxidative damage and inhibits photosynthesis in Chlorella vulgaris. It increases activities of antioxidant enzymes but disrupts subcellular structures at higher concentrations (Qian et al., 2009).

  • Action in Plants : NP-1-NA exhibits phytotoxic properties at low concentrations, affecting primarily photosynthesis in plants. It acts intracellularly in algae, causing cumulative damage over time (Altenburger et al., 2006).

  • Carcinogenicity in Mice : Technical NP-1-NA, used in rubber, shows carcinogenic effects in mice, inducing malignant tumors and hemangiosarcoma (Wang et al., 1984).

  • Biotransformation in Sludge Systems : In sewage sludge systems, NP-1-NA is biotransformed into β-naphthylamine, a carcinogen (Ku & Alvarez, 1982).

  • Toxicology and Carcinogenesis Studies : NP-1-NA has been studied for its toxicology and potential carcinogenesis in rats and mice, highlighting the importance of assessing its safety in human exposure (Abdo, 1988).

  • Comparative Biotoxicity on Microcystis Aeruginosa : NP-1-NA exhibits distinct biotoxicity compared to its isomer, N-Phenyl-2-naphthylamine, on the cyanobacteria Microcystis aeruginosa, indicating different toxicological properties based on molecular structure (Cheng et al., 2017).

  • Electrochemical Synthesis and Study : Anodic coupling of NP-1-NA yields a semiconducting film, indicating its potential in material science applications (Dong & Li, 1990).

  • Hartree-Fock and DFT Analysis : Theoretical calculations have been used to analyze the energetic properties and molecular structure of NP-1-NA, aiding in understanding its chemical properties (Sengül et al., 2013).

  • Transport and Luminescence in Model Compounds : Studies on NP-1-NA compounds have examined their transport and luminescence properties, contributing to the field of organic electronics (Tong et al., 2004).

  • Synthesis with Radiolabels : NP-1-NA has been synthesized with radiolabels, useful in tracing and studying its distribution and metabolism (Walker & Hathway, 1976).

  • Cyclization Reactions : Research on NP-1-NA's cyclization reactions with triflic acid has been conducted, important for synthetic organic chemistry (King et al., 2013).

  • Electron Transport in Organic Compounds : Its role in electron transport in organic compounds has implications for electronic device applications (Tse et al., 2006).

  • Use as a Fluorescent Probe : NP-1-NA serves as a fluorescent probe for determining critical micelle concentrations of surfactants, aiding in analytical chemistry (Brito & Vaz, 1986).

  • Biological Conversion in Rats : Its metabolism in rats has been studied, showing conversion to other compounds, relevant for understanding its toxicology (Laham & Potvin, 1983).

  • Spectrofluorometry Study and Analytical Application : Interaction with β-cyclodextrin has been studied, highlighting its potential in analytical applications (Ng & Narayanaswamy, 2012).

  • Fluorescence Decay Study : NP-1-NA's fluorescence decay properties have been analyzed, providing insights into its physical and chemical behavior (Matayoshi & Kleinfeld, 1981).

  • Metabolic Dephenylation : Study on its metabolic conversion to carcinogenic compounds, contributing to the understanding of its toxicological profile (Weiss et al., 2007).

  • MALDI Matrix for Small Molecules : Its use as a matrix in MALDI-TOF MS for analysis and imaging of small molecules in biomedical research (Liu et al., 2018).

  • Toxicity in Rats : Toxicity assessment through repeated oral administration in rats, important for safety evaluation (Tanabe et al., 2017).

  • Molecular Design of Antioxidants : Machine learning has been used to assist in the molecular design of phenylnaphthylamine-type antioxidants, showcasing its potential in the development of new antioxidant compounds (Du et al., 2022).

Safety And Hazards

Prolonged or repeated exposure via inhalation, ingestion, or skin contact to N-Phenyl-1-naphthylamine may cause damage to the kidneys and cardiovascular effects . It is very toxic to aquatic organisms .

Future Directions

N-Phenyl-1-naphthylamine has been used in the synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage . This suggests potential future applications in the development of new antibiotics and research tools to aid in their discovery and development .

properties

IUPAC Name

N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVWYOYUZDUNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N, Array
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2025892
Record name N-Phenyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Naphthalenamine, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl-1-naphthylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2906
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

Flash point > 200 °C
Record name N-Phenyl-1-naphthylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2906
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none
Record name SID85148685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.2
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/
Record name N-Phenyl-1-naphthylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2906
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg).
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

N-Phenyl-1-naphthylamine

Color/Form

Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules

CAS RN

90-30-2
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl-1-naphthylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-1-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenamine, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-1-naphthylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-1-NAPTHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I112077IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

144 °F (NTP, 1992), 61 °C, 62-63 °C
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-phenyl-2-naphthylamine; octylated diphenylamine; 4-n-butylaminophenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
octylated diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 200 ml, 3-necked round bottom flask equipped with a thermometer and a Dean-Stark apparatus filled with p-cymene and having a condenser are added 7.45 g (80 mmole) of aniline, 4.82 g (39 mmole) of nitrobenzene, 14.6 g (100 mmole) of 1-tetralone and 65 ml of p-cymene solvent. Also introduced were catalyst and various acid promoters as indicated in Table I. The reaction mixtures were heated at reflux (about 185° C.) for 5 hours while removing the evolving water. Thereafter, the mixture was cooled to room temperature, and the catalyst was filtered out using a Celite (trademark) diatomaceous earth filter. The reaction mixture was analyzed by gas-liquid phase chromatography (GLPC) against a PANA standard. The yields mentioned in Table I are based on conversion of tetralone to PANA.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 10 parts of diphenyl phosphite are mixed and heated to 197° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 31 parts of water are removed in the course of 8 hours. After distilling off excess α-naphthol and aniline, 372 parts of phenyl-α-naphthylamine are obtained at a boiling point of 202° - 204° C/5 mm Hg; the product has a melting point of 55° - 58° C and corresponds to a yield of 85% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 15 parts of benzyl diethyl phosphite are mixed and heated to 200° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 33 parts of water are removed in the course of 5 hours. After distilling off excess α-naphthol and aniline, 381 parts of phenyl-α-naphthylamine, boiling at 202° - 204° C/5 mm Hg. are obtained; the product has a melting point of 55° - 58° C and corresponds to a yield of 87% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-1-naphthylamine
Reactant of Route 2
Reactant of Route 2
N-Phenyl-1-naphthylamine
Reactant of Route 3
Reactant of Route 3
N-Phenyl-1-naphthylamine
Reactant of Route 4
Reactant of Route 4
N-Phenyl-1-naphthylamine
Reactant of Route 5
Reactant of Route 5
N-Phenyl-1-naphthylamine
Reactant of Route 6
Reactant of Route 6
N-Phenyl-1-naphthylamine

Citations

For This Compound
2,340
Citations
L Cheng, Y He, Y Tian, B Liu, Y Zhang, Q Zhou, Z Wu - Chemosphere, 2017 - Elsevier
N-Phenyl-1-naphthylamine (P 1 NA) and N-Phenyl-2-naphthylamine (P 2 NA) are both widely used as antioxidant and plant secondary metabolites. In this study, growth, esterase, …
Number of citations: 0 www.sciencedirect.com
DE Bergbreiter, E Pendergrass - The Journal of Organic …, 1981 - ACS Publications
… of organomagnesium and organolithium reagents using N-phenyl-1-naphthylamine … This flask was then connected to a buret containing a xylene solution of N-phenyl-1-naphthylamine (…
Number of citations: 0 pubs.acs.org
H Wang, D Wang, RW Dzeng - Cancer research, 1984 - AACR
Technical N-phenyl-1-naphthylamine (PANA), which is an optic isomer of N-phenyl-2-naphthylamine (PBNA), has been used as a rubber additive without suspicion of its being …
Number of citations: 0 aacrjournals.org
G Koennecker, I Mangelsdorf, A Wibbertmann… - 1998 - apps.who.int
N-PHENYL-1-NAPHTHYLAMINE Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated …
Number of citations: 0 apps.who.int
RMM Brito, WLC Vaz - Analytical biochemistry, 1986 - Elsevier
The fluorescence quantum yield of N-phenyl-1-naphthylamine (NPN) increases about 10-fold and the wavelength of maximum fluorescence emission is blue-shifted when this molecule …
Number of citations: 0 www.sciencedirect.com
YN Gao, FJ Ge, LP Zhang, Y He, ZY Lu, YY Zhang… - Chemosphere, 2017 - Elsevier
… In the present study, the toxicity of allelochemical N-phenyl-1-naphthylamine (NPN) towards the cyanobacterium Microcystis aeruginosa by two different exposure patterns was …
Number of citations: 0 www.sciencedirect.com
T Saitoh, K Taguchi, M Hiraide - Analytica Chimica Acta, 2002 - Elsevier
… N-Phenyl-1-naphthylamine (PN) was the best choice for evaluating the hydrophobicity of sodium dodecylsulfate (SDS)/γ-alumina admicelles. The fluorescence intensity of PN in the …
Number of citations: 0 www.sciencedirect.com
M Maniyazagan, S Mohandoss, K Sivakumar… - Spectrochimica Acta Part …, 2014 - Elsevier
Inclusion complex between N-phenyl-1-naphthylamine (NPN) and β-cyclodextrin (β-CD) was studied by FT-IR, 1 H and 2D NMR, XRD, FT-Raman, SEM and DSC techniques. The …
Number of citations: 0 www.sciencedirect.com
WA Cramer, PW Postma, SL Helgerson - Biochimica et Biophysica Acta …, 1976 - Elsevier
… El, which is one of a class of colicins interfering with energy-requiring cellular processes, both cause an increase in the fluorescence of the lipophilic probe N-phenyl1-naphthylamine [10…
Number of citations: 0 www.sciencedirect.com
ED Matayoshi, AM Kleinfeld - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… only be concluded that N-phenyl-1naphthylamine is more … The conclusion that N-phenyl1-naphthylamine is located in a … indication of N-phenyl-1naphthylamine's bilayer location can …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.